Thioacetic acid (CH3COSH, CAS 507-09-5) is a liquid organosulfur reagent primarily utilized for the precise introduction of thiol (-SH) groups into organic molecules [1]. As a liquid precursor, it offers highly controlled handling and dosing characteristics compared to gaseous sulfur sources like hydrogen sulfide. In industrial and laboratory procurement, it is valued for its ability to form stable thioester intermediates, which serve as protected thiols that can be cleanly deprotected under controlled conditions. This predictable reactivity makes thioacetic acid a critical raw material in the synthesis of pharmaceuticals, agrochemicals, and specialized functional materials via radical thiol-ene chemistry[2].
Substituting thioacetic acid with generic inorganic sulfur sources like sodium hydrosulfide (NaSH) or hydrogen sulfide (H2S) routinely leads to severe process inefficiencies and yield losses[1]. The primary failure mode of generic hydrosulfides is their propensity for overalkylation; the initially formed thiol is rapidly deprotonated and reacts with a second equivalent of the electrophile, generating unwanted symmetrical dialkyl sulfides (R-S-R) and devastating the yield of the desired primary thiol. Furthermore, alternative organic reagents like thiourea require harsh, strongly basic hydrolysis of intermediate isothiouronium salts, which is incompatible with base-sensitive functional groups[2]. Thioacetic acid circumvents both issues by forming a stable, non-nucleophilic thioester intermediate that guarantees mono-alkylation and permits mild, orthogonal deprotection.
When reacting with alkyl halides, sodium hydrosulfide (NaSH) frequently yields significant amounts of symmetrical dialkyl sulfides due to the high nucleophilicity of the intermediate thiolate [1]. In contrast, thioacetic acid (often utilized as potassium thioacetate) reacts cleanly via an SN2 mechanism to form a stable thioester. Because the thioester is non-nucleophilic, the reaction strictly stops at mono-alkylation. Studies demonstrate that while NaSH can result in mixed thiol/sulfide products with primary thiol yields dropping significantly, the thioacetic acid route consistently delivers >90% yields of the desired mono-thiol after mild hydrolysis[2].
| Evidence Dimension | Primary Thiol Yield / Overalkylation Rate |
| Target Compound Data | >90% mono-alkylation yield via stable thioester intermediate |
| Comparator Or Baseline | NaSH / H2S (Frequent >20-50% dialkyl sulfide byproduct formation) |
| Quantified Difference | Near-total elimination of dialkyl sulfide impurities |
| Conditions | Nucleophilic substitution of alkyl halides |
Eliminating dialkyl sulfide byproducts drastically reduces downstream purification costs and improves overall yield in pharmaceutical intermediate manufacturing.
Thioacetic acid is a highly efficient reagent for the acyl thiol-ene reaction. Due to its relatively low S-H bond dissociation energy (approximately 87 kcal/mol), it readily forms thiyl radicals that undergo rapid anti-Markovnikov addition to terminal alkenes [1]. Compared to the addition of generic thiols or H2S, which can suffer from sluggish kinetics or poor regioselectivity, thioacetic acid routinely achieves >95% conversion to the corresponding thioesters under mild photoinitiated or radical-initiated conditions[2].
| Evidence Dimension | Thiol-ene addition conversion efficiency |
| Target Compound Data | >95% yield of anti-Markovnikov thioester |
| Comparator Or Baseline | Generic thiols / H2S (Lower conversion, higher activation energy required) |
| Quantified Difference | Near-quantitative conversion under mild or metal-free conditions |
| Conditions | Radical-initiated addition to terminal alkenes |
Procuring thioacetic acid for thiol-ene functionalization ensures rapid, high-yielding modification of complex molecules without requiring harsh thermal conditions or heavy-metal catalysts.
For the conversion of alkyl halides to thiols, thiourea is a common solid alternative to thioacetic acid. However, thiourea forms an isothiouronium salt that typically requires refluxing in strong aqueous base (e.g., NaOH) to liberate the thiol [1]. Thioacetic acid yields a thioester that can be cleaved under much milder conditions, including mild base (K2CO3/MeOH), mild acid, or nucleophilic cleavage with hydrazine. This allows for the preservation of base-sensitive functional groups, such as esters or epoxides, that would be destroyed by the thiourea method [2].
| Evidence Dimension | Hydrolysis conditions required |
| Target Compound Data | Mild cleavage (e.g., K2CO3/MeOH at room temperature or hydrazine) |
| Comparator Or Baseline | Thiourea (Requires strong base/reflux for isothiouronium cleavage) |
| Quantified Difference | Enables survival of base-sensitive functional groups during deprotection |
| Conditions | Deprotection of sulfur intermediates to free thiols |
Buyers synthesizing complex, multi-functional APIs must choose thioacetic acid over thiourea to prevent the degradation of sensitive functional groups during the final thiol unmasking step.
Thioacetic acid is the reagent of choice for introducing mercapto groups into chiral precursors (e.g., for ACE inhibitors like captopril), avoiding the racemization and overalkylation risks associated with NaSH [1].
Utilized to generate N-protected amino thioacids, which are essential building blocks for native chemical ligation and the synthesis of complex peptide therapeutics without standard coupling agents [2].
Employed in radical thiol-ene click chemistry to modify polymer backbones or functionalize surfaces (e.g., self-assembled monolayers) with high regioselectivity and near-quantitative yields [3].
Flammable;Corrosive;Acute Toxic;Irritant